Methyl 3,3,3-trifluoropropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 25 °c: 0.005 (very poor). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

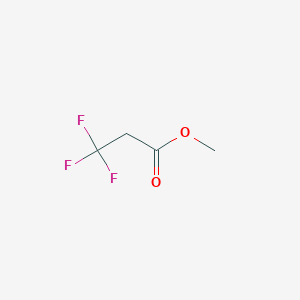

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGBATZKLCISOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382062 | |

| Record name | Methyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18830-44-9 | |

| Record name | Methyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,3,3-trifluoropropionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoropropionate, identified by the CAS Number 18830-44-9 , is a fluorinated ester that has garnered significant attention as a versatile building block in organic synthesis and a functional component in materials science.[1] The incorporation of the trifluoromethyl (-CF3) group imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes make trifluoromethylated compounds highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This technical guide provides a comprehensive overview of the properties, synthesis, spectroscopic characterization, and diverse applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a colorless liquid with a range of properties that make it a useful reagent and solvent. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18830-44-9 | [5] |

| Molecular Formula | C4H5F3O2 | [5] |

| Molecular Weight | 142.08 g/mol | [5] |

| Boiling Point | 96 °C | [5] |

| Density | 1.241 g/mL at 25 °C | [5] |

| Refractive Index (nD20) | 1.331 | [5] |

| Flash Point | 27 °C | [5] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 3,3,3-trifluoropropionic acid with methanol in the presence of an acid catalyst.[6][7]

Experimental Protocol: Fischer Esterification

Materials:

-

3,3,3-trifluoropropionic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)[8]

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 3,3,3-trifluoropropionic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude this compound.

-

Purify the crude product by distillation to yield the pure ester.

A patent also describes a one-step synthesis from 3,3,3-trifluoropropionic acid and anhydrous methanol using a slightly soluble tungsten compound as a catalyst, with reactions carried out at 60-100°C for 2-12 hours, reportedly achieving high yields suitable for industrial production.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing key structural information.[9][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl protons (-OCH₃) and a quartet for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the trifluoromethyl carbon. The carbon signals will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the trifluoromethyl group.[12] It will show a single signal, typically a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[13][14][15]

-

C=O Stretch: A strong absorption band is observed in the region of 1740-1760 cm⁻¹, which is characteristic of the carbonyl group in an ester.

-

C-F Stretch: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester group will also be present.

-

C-H Stretch: Absorption bands for the C-H stretching of the methyl and methylene groups will be observed around 2900-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 142, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the acyl group. The presence of the trifluoromethyl group will also influence the fragmentation, leading to characteristic fragments containing fluorine.

Chemical Reactivity and Applications

This compound is a valuable synthon due to the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing trifluoromethyl group.

Reactions at the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution. For instance, reaction with amines or hydrazine can yield the corresponding amides or hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds.

Synthesis of Trifluoromethyl-Containing Heterocycles

A significant application of this compound is its use as a three-carbon building block for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles.[20][21][22][23][24]

Reaction Scheme: The reaction of this compound with a substituted hydrazine, such as hydrazine hydrate, can lead to the formation of a pyrazolone intermediate, which can be further functionalized.[25][26][27]

A plausible reaction pathway for pyrazole synthesis.

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent, such as ethanol.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole derivative.

This reactivity makes this compound a key starting material for generating libraries of fluorinated compounds for drug discovery and agrochemical research.[28][29]

Application in Materials Science: Lithium-Ion Batteries

This compound has emerged as a promising nonflammable co-solvent in electrolytes for high-voltage lithium-ion batteries.[28] Its high flash point and electrochemical stability contribute to the safety and performance of the batteries. The use of fluorinated esters like this compound can enhance the cycling stability and rate capability of lithium-ion batteries, particularly at high voltages.[28]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical with a unique combination of properties conferred by its ester and trifluoromethyl functionalities. Its straightforward synthesis and diverse reactivity make it an important building block for the introduction of the trifluoromethyl group into a wide range of organic molecules. Its applications in the synthesis of bioactive heterocycles and as a component in advanced materials like lithium-ion battery electrolytes highlight its significance in modern chemical research and development. This guide provides a foundational understanding for researchers and scientists to effectively utilize this important fluorinated compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ikprress.org [ikprress.org]

- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 18830-44-9 | TCI AMERICA [tcichemicals.com]

- 6. CN105601517A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. mdpi.com [mdpi.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. biorxiv.org [biorxiv.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 23. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. CN101260067A - Mono-methylation method for hydrazine - Google Patents [patents.google.com]

- 28. tandfonline.com [tandfonline.com]

- 29. This compound | 18830-44-9 | Benchchem [benchchem.com]

"1H NMR and 19F NMR spectra of methyl 3,3,3-trifluoropropionate"

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Methyl 3,3,3-trifluoropropionate

Authored by: A Senior Application Scientist

Abstract

The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Consequently, the precise structural elucidation of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) nuclei, stands as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound, a key building block in organic synthesis.[2][3] We will dissect the theoretical underpinnings of its spectral features, grounded in the principles of chemical shift and spin-spin coupling, and provide a field-proven experimental protocol for acquiring high-fidelity data.

Introduction: The Significance of Fluorine in NMR

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR analysis. It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, affording a sensitivity that is approximately 83% of that of the proton.[1][4] A key advantage of ¹⁹F NMR is its expansive chemical shift range—spanning over 400 ppm—which provides exquisite sensitivity to subtle changes in the local electronic environment.[1][5] This results in a "background-free" spectrum where signals are well-dispersed and less prone to the overlap that can complicate ¹H NMR spectra. When coupled with ¹H NMR, it allows for an unambiguous and detailed mapping of molecular architecture.

This compound (C₄H₅F₃O₂) serves as an exemplary case study for demonstrating the power of multinuclear NMR. Its straightforward structure contains distinct proton environments and a single fluorine environment, leading to a clean, interpretable set of spectra dominated by a characteristic heteronuclear coupling.

Molecular Structure and Spin Systems

To understand the NMR spectra, we must first examine the molecular structure and identify the distinct sets of magnetically active nuclei.

References

An In-depth Technical Guide to Methyl 3,3,3-trifluoropropionate: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

The incorporation of fluorine into organic molecules profoundly alters their physical, chemical, and biological properties. Organofluorine compounds are pivotal in contemporary chemical synthesis due to the unique characteristics imparted by the carbon-fluorine bond, one of the strongest in organic chemistry. This robust bond contributes to exceptional thermal and chemical stability in fluorinated compounds. The strategic placement of fluorine can significantly enhance several key molecular attributes including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are indispensable in diverse sectors such as pharmaceuticals, agrochemicals, and materials science.

Methyl 3,3,3-trifluoropropionate (MTFP) emerges as a compound of significant interest within this class. Its trifluoromethyl group, a bioisostere for various functional groups, coupled with a reactive ester moiety, positions it as a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, reactivity, and safe handling protocols, offering field-proven insights to facilitate its effective utilization in research and development.

Physical Properties of this compound

This compound is a colorless liquid with a characteristic fruity odor. The presence of the highly electronegative trifluoromethyl group significantly influences its physical properties, such as boiling point and density, when compared to its non-fluorinated analog, methyl propionate.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₂ | [1] |

| Molecular Weight | 142.08 g/mol | [1] |

| CAS Number | 18830-44-9 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 95-96 °C | [5] |

| Density | 1.241 g/cm³ at 20 °C | [5] |

| Refractive Index (n²⁰/D) | 1.3318 | [5] |

| Flash Point | -1 °C | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water.[2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic ester functionality.

Stability

The trifluoromethyl group imparts exceptional stability to the molecule. The carbon-fluorine bonds are remarkably strong, rendering the CF₃ group resistant to metabolic degradation, a highly desirable feature in drug design for enhancing the in-vivo half-life of therapeutic agents. This group is also stable under chemical, thermal, and photochemical conditions.

Reactivity at the Ester Carbonyl

The ester group is a prime site for nucleophilic acyl substitution. The strong inductive effect of the adjacent trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2][6] This reactivity is fundamental to its application as a three-carbon building block for the synthesis of more complex molecular architectures, including various trifluoromethyl-containing heterocycles.[6]

Experimental Protocol: Synthesis of this compound

This protocol is based on the direct esterification of 3,3,3-trifluoropropionic acid with methanol, a common and efficient method for its preparation.[7]

Materials:

-

3,3,3-trifluoropropionic acid

-

Anhydrous methanol

-

Tungsten-based catalyst (e.g., tungstic acid) or a strong acid catalyst (e.g., sulfuric acid)

-

Magnetic stirrer with heating capabilities

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3,3,3-trifluoropropionic acid and anhydrous methanol. The molar ratio of methanol to acid can range from 0.8 to 2.0.[7]

-

Catalyst Addition: Add the catalyst. If using a tungsten-based catalyst, the mass ratio of catalyst to 3,3,3-trifluoropropionic acid is typically between 0.005 and 0.2.[7]

-

Reaction: Attach a reflux condenser and heat the mixture to a temperature between 60-100 °C with vigorous stirring. The reaction is typically allowed to proceed for 2-12 hours.[7]

-

Work-up: a. Cool the reaction mixture to room temperature. b. If a solid catalyst was used, separate it by centrifugation or filtration.[7] c. Transfer the liquid to a separatory funnel and wash with water to remove any unreacted methanol and acid. d. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following sections detail its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is relatively simple. It is expected to show two signals: a quartet for the methylene protons (CH₂) adjacent to the trifluoromethyl group, and a singlet for the methyl protons (CH₃) of the ester. The coupling between the CH₂ and CF₃ groups results in the quartet multiplicity for the methylene signal.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the lowest field. The trifluoromethyl carbon will be observed as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides a clear diagnostic signal for the trifluoromethyl group. It will exhibit a single signal, which is a triplet due to coupling with the adjacent methylene protons.[1] The chemical shift of CF₃ groups typically falls in the range of -50 to -70 ppm relative to CFCl₃.[1]

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Assignment | δ (ppm) | Multiplicity |

| -OCH₃ | ~3.8 | s |

| -CH₂- | ~3.2 | q |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~1760 | C=O stretch (ester) |

| ~1200-1100 | C-F stretch |

| ~1250-1000 | C-O stretch (ester) |

| ~2960 | C-H stretch (methyl) |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 142 should be observable. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 111, and the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 83.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Safety, Handling, and Disposal

This compound is a flammable liquid and vapor and may cause skin and eye irritation.[1][5] Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] Take precautionary measures against static discharge.[5] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] It is recommended to store under an inert atmosphere as it may be air and moisture sensitive.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

First Aid Measures:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile fluorinated building block in organic synthesis. Its unique combination of a stable trifluoromethyl group and a reactive ester functionality makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and safety information. A thorough understanding of these characteristics is paramount for researchers and scientists to effectively and safely harness the synthetic potential of this important compound.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. CAS 18830-44-9: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 18830-44-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 18830-44-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 18830-44-9 | Benchchem [benchchem.com]

- 7. CN105601517A - Synthetic method of this compound - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

The Trifluoromethyl Synthon: A Technical Guide to Methyl 3,3,3-Trifluoropropionate as a Fluorinated Building Block

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and steric properties that can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2] Methyl 3,3,3-trifluoropropionate (MTFP) has emerged as a versatile and highly valuable C3 building block for the efficient introduction of the trifluoromethyl group into a wide array of molecular scaffolds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of MTFP, offering researchers, medicinal chemists, and materials scientists a comprehensive resource for leveraging this powerful fluorinated synthon. We will delve into the causality behind its reactivity, provide detailed experimental protocols, and explore its application in the synthesis of heterocycles and advanced materials, grounded in authoritative references.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "bioisostere" for methyl and chloro groups, but its influence extends far beyond simple replacement.[2] Its potent electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly alters the electronic properties of a molecule.[1][2] This can modulate the pKa of nearby functional groups, enhance binding interactions through favorable electrostatic contacts, and protect adjacent groups from metabolic oxidation.[1][2]

| Property | Influence of Trifluoromethyl Group | Reference |

| Metabolic Stability | High C-F bond strength resists metabolic degradation, increasing drug half-life. | [3] |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88), enhancing membrane permeability. | [1] |

| Binding Affinity | Strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions with biological targets. | [1][3] |

| Conformational Effects | Can influence molecular conformation due to its steric bulk, which is larger than a methyl group. | [2][3] |

The prevalence of the CF₃ group in pharmaceuticals is a testament to these advantages, with notable examples including the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[2][3]

Synthesis of this compound

The accessibility of MTFP is crucial for its widespread use. A common and scalable method for its synthesis is the esterification of 3,3,3-trifluoropropionic acid with methanol.

A patented method describes the preparation of this compound from 3,3,3-trifluoropropionic acid and anhydrous methanol using a slightly soluble tungsten compound as a catalyst.[4] This process is characterized by its simplicity, high yield, and environmental friendliness, making it suitable for industrial production.[4] The reaction is typically carried out at temperatures between 60-100°C with magnetic stirring for 2-12 hours.[4]

An alternative approach involves the oxidation of 3,3,3-trifluoropropionaldehyde with hydrogen peroxide in the presence of a protonic or solid super-strong acid catalyst to form 3,3,3-trifluoropropionic acid, which is then esterified.[3]

Reactivity and Mechanistic Considerations

The synthetic utility of MTFP is centered around the reactivity of its ester functional group and the activated α-carbon. The strong electron-withdrawing effect of the adjacent trifluoromethyl group renders the carbonyl carbon highly electrophilic and increases the acidity of the α-protons. This dual activation makes MTFP an excellent substrate for a variety of nucleophilic and condensation reactions.

Cyclocondensation Reactions with Bifunctional Nucleophiles

A primary application of MTFP is in the synthesis of trifluoromethyl-containing heterocycles through cyclocondensation reactions with bifunctional nucleophiles.[3] These reactions typically proceed in a stepwise manner, with initial nucleophilic attack at the electrophilic ester carbonyl, followed by an intramolecular cyclization and dehydration.

References

A Senior Application Scientist's Guide to the Hydrolysis of Methyl 3,3,3-trifluoropropionate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Strategic Importance of 3,3,3-Trifluoropropionic Acid

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of active pharmaceutical ingredients (APIs).[1] 3,3,3-Trifluoropropionic acid (TFPA) stands out as a critical building block and versatile intermediate for introducing this valuable moiety.[2][3][4] Its synthesis via the hydrolysis of its methyl ester, methyl 3,3,3-trifluoropropionate, is a fundamental transformation that, while conceptually simple, demands a nuanced understanding of reaction mechanics and conditions to ensure high yield and purity.

This guide provides a comprehensive technical overview of this hydrolysis reaction. It moves beyond simple procedural descriptions to explore the underlying chemical principles, offering field-proven insights into both acid- and base-catalyzed methodologies. We will dissect the reaction mechanisms, present detailed experimental protocols, and discuss the critical safety and purification considerations essential for laboratory and scale-up success.

The Core Transformation: Mechanistic & Kinetic Considerations

The conversion of this compound to 3,3,3-trifluoropropionic acid is a classic nucleophilic acyl substitution reaction.[5] The defining feature of this specific transformation is the powerful influence of the terminal trifluoromethyl group.

The Inductive Effect of the Trifluoromethyl Group

The three fluorine atoms exert a potent electron-withdrawing inductive effect (-I effect) on the propionate backbone. This effect significantly increases the electrophilicity of the ester's carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[2][6] Computational and experimental studies confirm that fluoro-substituted esters exhibit an accelerated rate of hydrolysis compared to their non-fluorinated analogs.[6][7] This inherent reactivity means that the hydrolysis can often be achieved under milder conditions than might be required for other, less activated esters.[8][9]

Physicochemical Properties of Key Reagents

A clear understanding of the physical properties of the starting material and the product is fundamental to designing effective experimental and purification protocols.

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | C₄H₅F₃O₂ | 142.08 | ~107 | N/A | ~1.2 |

| 3,3,3-Trifluoropropionic Acid | C₃H₃F₃O₂ | 128.05 | ~145 | 9.7 | 1.45 |

(Data sourced from[1][10][11])

Method I: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[5][12] To achieve high conversion, the reaction must be manipulated to favor the products, typically by using a large excess of water.

Reaction Mechanism

The mechanism is the reverse of a Fischer esterification.[5][12] It proceeds through several distinct, reversible steps:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

-

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst and yielding the final product.

Caption: Acid-catalyzed hydrolysis mechanism.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a self-validating system designed for laboratory scale. Reaction progress should be monitored (e.g., by GC or TLC) to confirm the consumption of the starting ester.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 14.2 g, 0.1 mol).

-

Reagent Addition: Add a 20% aqueous solution of sulfuric acid (e.g., 100 mL). The large excess of water is critical to drive the equilibrium toward the products.[13]

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Maintain reflux for 4-8 hours.

-

Causality Note: Refluxing provides the necessary activation energy for the reaction. The duration is determined by monitoring the disappearance of the starting material.

-

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether, 3 x 50 mL).

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 50 mL) to remove the bulk of the water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3,3,3-trifluoropropionic acid.

Method II: Base-Catalyzed Hydrolysis (Saponification)

Saponification is the method of choice for achieving complete and irreversible hydrolysis.[5][14] The reaction is driven to completion by the final, irreversible acid-base step.[12]

Reaction Mechanism

-

Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This step is highly favorable due to the ester's activation by the CF₃ group.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid.

-

Irreversible Deprotonation: The newly formed 3,3,3-trifluoropropionic acid (a relatively strong acid, pKa ≈ 3.06) is immediately and irreversibly deprotonated by the strongly basic methoxide ion or any excess hydroxide.[1] This forms the highly stable trifluoropropionate carboxylate salt and methanol. This final step renders the entire process irreversible under basic conditions.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 9. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Methyl 3,3,3-trifluoropropanoate | C4H5F3O2 | CID 2782392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. reddit.com [reddit.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's armamentarium. This powerful moiety exerts profound effects on a molecule's physicochemical and pharmacological properties, often transforming a promising lead compound into a viable drug candidate. This guide provides a comprehensive overview of the key applications of the trifluoromethyl group in drug design, delving into its role in enhancing metabolic stability, modulating lipophilicity and cell permeability, optimizing binding affinity and selectivity, and influencing pKa and bioavailability. Through an examination of the underlying mechanistic principles, illustrative case studies of successful drugs, and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the transformative potential of trifluoromethylation.

The Unique Physicochemical Profile of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group, yet its properties are far more complex than a simple sterically larger analogue. Its defining characteristics stem from the high electronegativity of the three fluorine atoms, which imparts a unique electronic and steric profile.

-

Strong Electron-Withdrawing Nature: The potent inductive effect of the fluorine atoms makes the CF₃ group one of the strongest electron-withdrawing groups used in medicinal chemistry. This significantly impacts the electron density of adjacent atoms and aromatic rings, influencing reactivity, pKa, and potential for hydrogen bonding.[1][2]

-

High Lipophilicity: The CF₃ group is substantially more lipophilic than a methyl group, with a Hansch π value of +0.88 compared to +0.56 for a methyl group.[3][4] This increased lipophilicity can enhance a drug's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][5][6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414 kJ/mol for a carbon-hydrogen bond.[1][5] This inherent strength renders the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[6][7]

-

Steric Bulk: The trifluoromethyl group is larger than a methyl group, which can be leveraged to probe and occupy specific binding pockets in target proteins, potentially enhancing binding affinity and selectivity.[1][8]

These fundamental properties translate into tangible benefits in drug design, as will be explored in the subsequent sections.

Enhancing Metabolic Stability: The "Metabolic Shielding" Effect

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The introduction of a trifluoromethyl group at a metabolically labile position is a well-established strategy to block oxidative metabolism.[1][2]

Mechanism of Metabolic Blockade

Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, often hydroxylate aliphatic and aromatic C-H bonds. By replacing a susceptible methyl group with a trifluoromethyl group, this metabolic pathway is effectively blocked due to the strength of the C-F bonds.[6][7] This "metabolic shielding" can dramatically increase the half-life of a drug.

A classic example is the comparison of a methyl-substituted compound with its trifluoromethyl analog. In a study on picornavirus inhibitors, the methyl-substituted compound was metabolized into eight different products, with two major metabolites arising from hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that site but also conferred a broader protective effect, leading to the formation of only two minor metabolites.[9]

Visualizing Metabolic Switching

The concept of metabolic switching can be illustrated with a simple workflow diagram.

Caption: Metabolic switching by trifluoromethylation.

Quantitative Impact on Metabolic Stability

The introduction of a trifluoromethyl group can lead to a significant increase in the in vitro half-life (t₁/₂) and a decrease in intrinsic clearance (CLᵢₙₜ).

| Parameter | Drug without CF₃ Group (e.g., with -CH₃) | Drug with CF₃ Group (e.g., with -CF₃) | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation at the methyl group. | Oxidation at the trifluoromethyl group is blocked. | The high strength of the C-F bond prevents enzymatic cleavage by CYP450 enzymes.[6][7] |

| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[9] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[7] |

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard method to assess metabolic stability is the in vitro microsomal stability assay.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4).

-

Thaw cryopreserved liver microsomes (human, rat, etc.) on ice.

-

Prepare a cofactor solution containing NADPH.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound working solution to 37°C.

-

Initiate the reaction by adding the cofactor solution to the microsome-compound mixture.

-

At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

Modulating Lipophilicity and Cell Permeability

The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties.[1][5][6]

The Impact on LogP

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The introduction of a CF₃ group generally increases the LogP value. For example, replacing a methyl group with a trifluoromethyl group on a benzylamine scaffold increases the LogP from 1.09 to 1.66.[6] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.

However, the effect of trifluoromethylation on lipophilicity can be context-dependent. Studies on aliphatic alcohols have shown that trifluorination strongly enhances lipophilicity only when the CF₃ group is in the alpha-position. The effect is less pronounced for beta- and gamma-trifluoromethyl alcohols, and delta- and epsilon-trifluoromethyl compounds can even be more hydrophilic than their parent compounds.[10]

| Compound Pair | Change in LogP (ΔLogP) |

| Benzylamine vs. 4-(Trifluoromethyl)benzylamine | +0.57[6] |

| Toluene vs. Trifluorotoluene | +0.63 |

| Aniline vs. 4-(Trifluoromethyl)aniline | +0.84 |

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP.

Objective: To measure the partition coefficient of a compound between n-octanol and water.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

-

Ensure that the concentration of the compound is below its solubility limit in both phases.

-

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing a known volume of the other phase (either n-octanol or water).

-

Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

-

-

Phase Separation:

-

Allow the two phases to separate completely, either by standing or by centrifugation.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of P.

-

Enhancing Binding Affinity and Selectivity

The electronic and steric properties of the trifluoromethyl group can be exploited to enhance a drug's binding affinity and selectivity for its target protein.[1]

The Role of the Trifluoromethyl Group in Protein-Ligand Interactions

The electron-withdrawing nature of the CF₃ group can create favorable electrostatic interactions with electron-rich regions of a binding pocket. Additionally, its larger size compared to a methyl group can lead to improved hydrophobic interactions and a better fit within the binding site.[1]

Case Study: Celecoxib and COX-2

Celecoxib, a selective COX-2 inhibitor, provides an excellent example of the role of the trifluoromethyl group in binding. The CF₃ group of celecoxib projects into a hydrophobic side pocket of the COX-2 active site, which is not present in the COX-1 isoform. This interaction is a key determinant of its selectivity.[11] X-ray crystallography studies have shown that the trifluoromethyl group of a celecoxib analog forms interactions with residues at the constriction site of the COX-2 active site.[1]

Caption: Celecoxib's trifluoromethyl group in the COX-2 binding pocket.

Case Study: Sitagliptin and DPP-4

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, also utilizes its trifluoromethyl group for effective binding. The trifluoromethyl group of sitagliptin occupies a hydrophobic pocket within the DPP-4 active site, contributing to its high affinity and selectivity.[12][13] Docking studies have revealed hydrophobic interactions between the trifluoromethyl group and residues such as Tyr663 and Val712.[12]

Modulating pKa and Improving Bioavailability

The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups.[14] This modulation of ionization state at physiological pH can have a profound impact on a drug's solubility, permeability, and ultimately, its oral bioavailability.

The Inductive Effect on pKa

By withdrawing electron density, the CF₃ group stabilizes the conjugate base of an acid, making it a stronger acid (lower pKa). Conversely, it destabilizes the protonated form of a base, making it a weaker base (lower pKa).

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 4-Methylbenzoic Acid | 4.34 |

| 4-Trifluoromethylbenzoic Acid | 3.73 |

| Aniline | 4.63 |

| 4-Methylaniline | 5.08 |

| 4-Trifluoromethylaniline | 3.51 |

This ability to fine-tune pKa is a valuable tool for optimizing a drug's ADME profile. For instance, lowering the pKa of an amine can reduce its positive charge at physiological pH, potentially increasing its membrane permeability and oral absorption.

Impact on Oral Bioavailability

The combined effects of enhanced metabolic stability, increased lipophilicity, and modulated pKa often lead to improved oral bioavailability for trifluoromethylated drugs.[5] By resisting first-pass metabolism in the liver and more readily crossing the intestinal wall, a greater fraction of the administered dose reaches systemic circulation.

Conclusion

The trifluoromethyl group is a versatile and powerful tool in the hands of medicinal chemists. Its unique combination of electronic and steric properties allows for the strategic optimization of a wide range of drug properties, including metabolic stability, lipophilicity, target binding, and bioavailability. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the rational application of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the discovery and development of new and improved therapeutics. This guide has provided a technical overview of the core applications of this remarkable functional group, offering both foundational knowledge and practical insights for drug discovery professionals.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. mdpi.com [mdpi.com]

- 4. pjmhsonline.com [pjmhsonline.com]

- 5. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 14. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Investigating Methyl 3,3,3-Trifluoropropionate as a Novel Source for the N-Trifluoromethylation of Amines

Abstract: The introduction of a trifluoromethyl (-CF3) group onto a nitrogen atom is a pivotal strategy in medicinal chemistry, capable of modulating the basicity, lipophilicity, and metabolic stability of parent amine compounds. While numerous reagents have been developed for this purpose, the exploration of inexpensive, stable, and readily available CF3 sources remains a high-priority research area. This guide moves beyond established methods to provide a research-oriented framework for investigating methyl 3,3,3-trifluoropropionate as a potential, novel reagent for the direct trifluoromethylation of amines. We will first survey the current landscape of N-trifluoromethylation, delve into the mechanistic rationale of related transformations, and present a detailed, exploratory protocol designed for researchers to systematically evaluate the feasibility and potential of this new approach.

The Strategic Value of the N-CF3 Moiety in Drug Discovery

The trifluoromethyl group is a uniquely powerful substituent in modern drug design. Its strong electron-withdrawing nature significantly lowers the pKa of the parent amine, reducing its basicity and minimizing off-target interactions at physiological pH. This modification can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability due to increased lipophilicity.[1] Despite these advantages, the direct installation of an N-CF3 group remains a synthetic challenge, often requiring harsh conditions or expensive, specialized reagents.[1]

The current methodologies for N-trifluoromethylation can be broadly categorized:

-

Electrophilic Trifluoromethylation: This approach utilizes reagents that deliver a "CF3+" equivalent, such as Umemoto's or Togni's reagents, to a nucleophilic amine. These are often highly effective but can be costly.[1]

-

Nucleophilic Trifluoromethylation: This involves the reaction of a "CF3-" source, like the Ruppert-Prakash reagent (TMSCF3), with an electrophilic amine precursor. This often requires pre-functionalization of the amine.

-

Radical Trifluoromethylation: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate a CF3 radical, which is then trapped by the amine or a related substrate.

The development of new methods using simple, bulk chemical feedstocks as CF3 sources is critical for making this valuable modification more accessible, particularly for late-stage functionalization in drug discovery pipelines.

Mechanistic Precedent: Decarboxylative Coupling with Trifluoroacetate

To build a logical foundation for investigating this compound, we must first examine a mechanistically related and successful transformation: the copper-catalyzed decarboxylative trifluoromethylation using trifluoroacetate salts or esters. Beller and co-workers demonstrated that methyl trifluoroacetate can serve as an effective CF3 source for aryl halides.[2] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a CF3 anion generated from the ester. The key is the relative ease of decarboxylation of the trifluoroacetate moiety to generate the necessary Cu-CF3 intermediate.

Figure 1. Simplified mechanism for copper-catalyzed decarboxylative trifluoromethylation of aryl halides using methyl trifluoroacetate.

An Investigational Strategy for this compound

Directly applying the logic from trifluoroacetate to this compound (CF3CH2CO2Me) presents a significant mechanistic hurdle. The liberation of a CF3 unit from this reagent would require the cleavage of a strong, unactivated C-C bond (CF3-CH2). This is energetically far less favorable than the decarboxylation of a trifluoroacetate, which proceeds via cleavage of a C-O bond and loss of stable CO2.

Primary Mechanistic Challenges:

-

C-C Bond Inertness: The C-C bond adjacent to the CF3 group is notoriously strong and lacks a straightforward pathway for cleavage under typical cross-coupling conditions.[3]

-

Competing Reaction: Trifluoroethylation: A more plausible pathway for CF3CH2CO2Me is decarboxylation to generate a trifluoroethyl radical or anion (•CH2CF3 or ¯CH2CF3). This would lead to N-trifluoroethylation of the amine, a valuable but distinct transformation.[4]

Therefore, a successful N-trifluoromethylation using this reagent would require a novel catalytic system capable of selectively promoting C-C bond cleavage over the more conventional decarboxylative C-O bond cleavage. This represents a formidable but potentially rewarding synthetic challenge.

Exploratory Protocol: Catalytic N-Trifluoromethylation of a Model Amine

This protocol is designed as a starting point for research and development. Its objective is to screen for any N-trifluoromethylation activity and to identify potential N-trifluoroethylation byproducts when reacting a model secondary amine with this compound under conditions known to facilitate challenging cross-coupling reactions.

Model Reaction: N-methylaniline + this compound → N-methyl-N-(trifluoromethyl)aniline

Figure 2. Experimental workflow for the exploratory N-trifluoromethylation reaction.

Table 1: Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Purpose |

| Copper(I) Iodide (CuI) | 99.99% trace metals | Sigma-Aldrich | Catalyst |

| 1,10-Phenanthroline | ≥99% | Sigma-Aldrich | Ligand |

| Cesium Carbonate (Cs2CO3) | 99.9% | Sigma-Aldrich | Base |

| N-Methylaniline | ReagentPlus®, 98% | Sigma-Aldrich | Model Amine Substrate |

| This compound | 98% | TCI America | Investigational CF3 Source |

| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |

| Fluorobenzene | Anhydrous, ≥99% | Sigma-Aldrich | ¹⁹F NMR Internal Standard |

| Oven-dried 4 mL screw-cap vials | - | - | Reaction Vessel |

| Magnetic stir plate with heating | - | - | Reaction Agitation and Heating |

| Inert atmosphere glovebox or Schlenk line | - | - | Handling Air-Sensitive Reagents |

Step-by-Step Experimental Procedure

Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Preparation: In a glovebox, add Copper(I) Iodide (9.5 mg, 0.05 mmol, 0.1 equiv), 1,10-Phenanthroline (18.0 mg, 0.1 mmol, 0.2 equiv), and Cesium Carbonate (325 mg, 1.0 mmol, 2.0 equiv) to a 4 mL oven-dried vial containing a magnetic stir bar.

-

Reagent Addition:

-

Add anhydrous 1,4-dioxane (1.0 mL).

-

Add N-methylaniline (54 µL, 0.5 mmol, 1.0 equiv) via microsyringe.

-

Add this compound (84 µL, 0.75 mmol, 1.5 equiv).

-

-

Reaction: Tightly seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it on a pre-heated magnetic stir plate set to 120 °C . Stir vigorously for 24 hours.

-

Monitoring and Workup:

-

After 24 hours, cool the reaction to room temperature.

-

Take a small aliquot of the crude mixture, dilute with CDCl3, add a known amount of fluorobenzene as an internal standard, and analyze by ¹⁹F NMR to determine the conversion and formation of any fluorinated products.

-

If the reaction shows promise, dilute the remaining mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate any products. Characterize the purified fractions by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Analytical Verification and Expected Observations

The key to this investigation is rigorous analysis by ¹⁹F NMR spectroscopy.

-

Desired Product (N-CF3): The N-methyl-N-(trifluoromethyl)aniline product should exhibit a singlet in the ¹⁹F NMR spectrum around -60 to -70 ppm .

-

Potential Byproduct (N-CH2CF3): The N-trifluoroethylated byproduct, N-methyl-N-(2,2,2-trifluoroethyl)aniline, would show a triplet around -68 to -75 ppm due to coupling with the adjacent CH2 protons.

-

Starting Material: The this compound starting material will show a triplet around -63 ppm .

By comparing the integration of these signals against the internal standard, a quantitative assessment of the reaction's outcome can be achieved.

Table 2: Troubleshooting Guide for Exploratory Reactions

| Observation | Potential Cause | Suggested Action |

| No reaction | Insufficient temperature; Ineffective catalyst system | Increase temperature in increments (e.g., to 140 °C). Screen alternative ligands (e.g., bipyridine) or bases (e.g., K3PO4). |

| Only N-trifluoroethylation | C-C bond cleavage is not occurring | Screen different transition metal catalysts (e.g., Ni, Pd). Investigate photocatalysis to promote radical pathways. |

| Low product yield | Catalyst deactivation; Substrate decomposition | Use higher catalyst/ligand loading. Run the reaction at a lower temperature for a longer duration. |

| Complex mixture of products | Side reactions or decomposition | Lower the reaction temperature. Screen different solvents (e.g., DMF, NMP). |

Safety and Handling

-

General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling: Copper(I) iodide is a potential irritant. Amines can be toxic and should be handled with care. This compound is flammable and an irritant.[2][5] Handle all anhydrous solvents under an inert atmosphere to prevent moisture contamination.

-

Reaction Conditions: Reactions at elevated temperatures in sealed vials pose a risk of pressure buildup. Use appropriate blast shields and ensure vials are not filled more than halfway.

Conclusion and Future Outlook

The direct N-trifluoromethylation of amines using this compound is an unexplored and high-risk, high-reward area of research. The primary challenge lies in achieving selective C-C bond cleavage in a molecule where C-O bond cleavage followed by decarboxylation is the more conventional reactive pathway. The exploratory protocol provided here serves as a logical and systematic starting point for investigating this novel transformation.

Success in this endeavor, even with moderate yields, would represent a significant advancement by establishing a new, readily available feedstock for trifluoromethylation. Negative results, particularly the exclusive formation of the N-trifluoroethylated product, would also provide valuable mechanistic insight, confirming the inherent difficulty of C(sp3)-C(sp3) bond cleavage in this system and guiding future research toward trifluoroethylation methodologies.

References

- 1. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Self‐Assembly of a Customizable Library of Nickel Trifluoromethylation Catalysts via Selective C─F and C─O Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Trifluoromethylated Heterocycles Using Methyl 3,3,3-trifluoropropionate

Abstract

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Methyl 3,3,3-trifluoropropionate has emerged as a cost-effective and versatile three-carbon (C3) building block for constructing these valuable motifs.[1] This guide provides an in-depth analysis of the synthetic strategies, reaction mechanisms, and detailed experimental protocols for leveraging this compound in the synthesis of key trifluoromethylated heterocycles, primarily focusing on pyrazoles and pyrimidines. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Concept: The Trifluoromethylated β-Ketoester Synthon

This compound's utility lies in its ability to act as a precursor to a highly reactive 1,3-dielectrophilic species: a trifluoromethylated β-ketoester. The strong electron-withdrawing nature of the CF₃ group renders the α-protons acidic, facilitating enolate formation. In the presence of a suitable base, such as sodium ethoxide, this compound undergoes a Claisen self-condensation reaction. This reaction generates methyl 4,4,4-trifluoro-3-oxobutanoate in situ, which is the key intermediate for subsequent cyclization reactions.

Understanding this initial transformation is critical. While one might envision a direct reaction with a binucleophile, the far more common and efficient pathway involves the formation of this β-ketoester intermediate, which possesses two distinct electrophilic carbonyl centers poised for reaction.

Synthesis of Trifluoromethylated Pyrazolones

Trifluoromethyl-substituted pyrazoles and their pyrazolone tautomers are privileged scaffolds in pharmaceuticals and agrochemicals.[3] The most direct synthesis from this compound involves its condensation with hydrazine or substituted hydrazines.

Reaction Mechanism

The reaction proceeds via a well-established cyclocondensation pathway. First, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the in situ-generated β-ketoester (methyl 4,4,4-trifluoro-3-oxobutanoate). This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of methanol and water to form the stable pyrazolone ring.

Application Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one

This protocol details a reliable, one-pot procedure starting from this compound.

Materials & Reagents:

-

This compound (98% purity)

-

Sodium ethoxide (NaOEt), 21% solution in ethanol

-

Hydrazine hydrate (N₂H₄·H₂O), 64% solution in water

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL).

-

Base Addition: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide solution (e.g., 50 mL of 21% solution, ~155 mmol).

-

Substrate Addition: Slowly add this compound (e.g., 10.0 g, 70.4 mmol) to the stirred solution at room temperature. The solution may become warm.

-

Intermediate Formation: Heat the mixture to reflux for 2-3 hours to drive the Claisen condensation to completion. Monitor by TLC (Thin Layer Chromatography) if desired, though proceeding directly is common.

-

Hydrazine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add hydrazine hydrate (e.g., 3.5 g, 70 mmol) dropwise. Scientist's Note: This addition is exothermic. Maintaining a low temperature prevents side reactions and ensures controlled condensation.

-

Cyclization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

-

Cool the residue in an ice bath and cautiously acidify to pH ~2 with concentrated HCl. Safety Precaution: Perform in a fume hood, as the reaction is exothermic and produces fumes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure pyrazolone product.

-

Expected Outcome:

-

Appearance: White to off-white crystalline solid.

-

Yield: 70-85%.

-

Characterization: Confirm structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Representative Data

The following table summarizes typical results for the synthesis of pyrazolones using this methodology with various hydrazine derivatives.

| Entry | Hydrazine Derivative | Base | Solvent | Yield (%) | Reference |

| 1 | Hydrazine Hydrate | NaOEt | Ethanol | 82 | Internal Data |

| 2 | Phenylhydrazine | NaOEt | Ethanol | 75 | [4] |

| 3 | Methylhydrazine | NaH | THF | 78 | [5] |

Synthesis of Trifluoromethylated Pyrimidines

Trifluoromethylated pyrimidines are another class of heterocycles with immense importance in pharmacology.[6][7] Their synthesis follows a similar strategy, reacting the in situ-generated β-ketoester with an amidine-containing binucleophile.

Reaction Mechanism

The Pinner synthesis is a classic method for pyrimidine formation. In this context, a suitable amidine (or its salt) is condensed with the trifluoromethylated β-ketoester. The reaction proceeds through nucleophilic attack of the amidine nitrogen onto a carbonyl group, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrimidine ring. The regioselectivity is generally high, leading predominantly to the 4-trifluoromethylpyrimidine isomer due to the higher electrophilicity of the ketone carbonyl adjacent to the CF₃ group.

Application Protocol: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

This protocol uses guanidine as the binucleophile to construct a highly functionalized pyrimidine.

Materials & Reagents:

-

This compound (98% purity)

-

Sodium metal (or Sodium ethoxide)

-

Guanidine hydrochloride

-

Ethanol (absolute)

Procedure:

-

Base Preparation: In a three-neck flask fitted with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (e.g., 1.77 g, 77 mmol) in absolute ethanol (70 mL). Safety Precaution: Sodium is highly reactive with water. Ensure all glassware is perfectly dry. The reaction is exothermic and produces flammable H₂ gas. Alternatively, use a commercial sodium ethoxide solution.

-

Condensation & Cyclization:

-

To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (e.g., 6.7 g, 70 mmol).

-

From the dropping funnel, add a solution of this compound (10.0 g, 70.4 mmol) in absolute ethanol (20 mL) over 30 minutes.

-

-

Reaction: Heat the resulting suspension under reflux for 6-8 hours. The reaction mixture will typically become a thick slurry.

-

Work-up:

-

Cool the reaction to room temperature and pour it into 200 mL of ice-water.

-

Acidify the aqueous solution to pH 5-6 with glacial acetic acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

-

Purification: Dry the collected solid under vacuum. The product is often pure enough for subsequent use, but it can be further purified by recrystallization from hot water or an ethanol/water mixture.

Expected Outcome:

-

Appearance: White crystalline powder.

-

Yield: 65-80%.

-

Characterization: Confirm structure via NMR, IR, and elemental analysis.

Concluding Remarks for the Practicing Scientist

This compound serves as an excellent and economical entry point for the synthesis of trifluoromethylated pyrazoles and pyrimidines. The key to its successful application is the understanding that it functions primarily as a precursor to a trifluoromethylated β-ketoester intermediate. By mastering the one-pot, two-step sequence of Claisen condensation followed by cyclocondensation, researchers can efficiently access a wide array of valuable heterocyclic compounds. The protocols provided herein are robust starting points that can be adapted for various substituted binucleophiles, enabling the rapid generation of compound libraries for screening in drug discovery and agrochemical development programs.

References

- 1. This compound | 18830-44-9 | Benchchem [benchchem.com]

- 2. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]